N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanylacetamide Group: The indole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.
Attachment of the Dimethylphenyl Group: Finally, the dimethylphenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the amide group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, Friedel-Crafts catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amide derivatives
Substitution: Halogenated or alkylated aromatic compounds
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfanylacetamide linkage may facilitate binding to proteins, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)acetamide: Lacks the sulfanyl group, which may affect its reactivity and binding properties.
N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfonylacetamide: Contains a sulfonyl group instead of a sulfanyl group, potentially altering its chemical stability and biological activity.
Uniqueness
N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-13-8-14(2)10-15(9-13)20-19(22)12-23-18-11-21(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXWVVNGFINKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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